molecular formula C11H13NO4 B8669852 Methyl 4-(2-nitrophenyl)butanoate CAS No. 22824-20-0

Methyl 4-(2-nitrophenyl)butanoate

Cat. No. B8669852
CAS RN: 22824-20-0
M. Wt: 223.22 g/mol
InChI Key: BXLRVOCJXZLXBD-UHFFFAOYSA-N
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Patent
US08324222B2

Procedure details

Initially charge 715 mg (3.2 mmol) of 4-(2-nitrophenyl)butanoic acid methyl ester in 1.5 ml of ethanol, add 34 mg of palladium on activated carbon (10%) under argon and stir under a hydrogen atmosphere (standard pressure) at RT overnight. In order to complete the reaction, add more palladium on activated carbon and stir at RT under a hydrogen atmosphere for a further 24 h. Filter the catalyst off and concentrate the solution under reduced pressure. 229 mg (37.1% of theory) of the target product are obtained.
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O>C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13]

Inputs

Step One
Name
Quantity
715 mg
Type
reactant
Smiles
COC(CCCC1=C(C=CC=C1)[N+](=O)[O-])=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
34 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir under a hydrogen atmosphere (standard pressure) at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
stir at RT under a hydrogen atmosphere for a further 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
Filter the catalyst off and
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
229 mg (37.1% of theory) of the target product are obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CCCC1=C(C=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.